2-Fluoro-6-(2H-1,2,3-triazol-2-yl)aniline
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Overview
Description
2-Fluoro-6-(2H-1,2,3-triazol-2-yl)aniline is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a fluorine atom and a triazole ring attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)aniline typically involves the reaction of 2-fluoroaniline with 1,2,3-triazole under specific conditionsThis reaction is carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent, like sodium ascorbate, in a suitable solvent like water or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(2H-1,2,3-triazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-Fluoro-6-(2H-1,2,3-triazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid: Similar in structure but contains a carboxylic acid group instead of an aniline moiety.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring and a boronic ester group.
Uniqueness
2-Fluoro-6-(2H-1,2,3-triazol-2-yl)aniline is unique due to its combination of a fluorine atom and a triazole ring attached to an aniline moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications.
Properties
Molecular Formula |
C8H7FN4 |
---|---|
Molecular Weight |
178.17 g/mol |
IUPAC Name |
2-fluoro-6-(triazol-2-yl)aniline |
InChI |
InChI=1S/C8H7FN4/c9-6-2-1-3-7(8(6)10)13-11-4-5-12-13/h1-5H,10H2 |
InChI Key |
VEFCKHNYXBOKAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)N2N=CC=N2 |
Origin of Product |
United States |
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